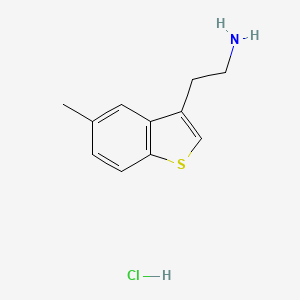

Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride

Descripción

Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride is a substituted benzothiophene derivative with a methyl group at the 5-position of the aromatic ring and an ethylamine moiety at the 3-position, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClNS, with a molecular weight of 227.75 g/mol . The compound’s IUPAC name is 2-(5-methyl-1-benzothiophen-3-yl)ethan-1-amine hydrochloride, and its CAS registry number is 103861-06-9 . Structurally, the 5-methyl substitution enhances lipophilicity compared to the unsubstituted parent compound (CAS 22945-49-9), while the ethylamine group facilitates interactions with biological targets, such as neurotransmitter receptors .

Key physicochemical properties (inferred from analogous compounds):

Propiedades

Número CAS |

20841-36-5 |

|---|---|

Fórmula molecular |

C11H14ClNS |

Peso molecular |

227.75 g/mol |

Nombre IUPAC |

2-(5-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C11H13NS.ClH/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11;/h2-3,6-7H,4-5,12H2,1H3;1H |

Clave InChI |

KDDVKIDRYOAKRJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1)SC=C2CCN.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzo(b)thiophene derivatives often involves the use of aryne intermediates and alkynyl sulfides. One common method is the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base, which leads to the formation of the benzothiophene scaffold . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to produce 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Análisis De Reacciones Químicas

Types of Reactions

Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can occur at the ethylamine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted benzothiophenes depending on the reagents used.

Aplicaciones Científicas De Investigación

Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride is a chemical compound with a structure that includes a benzo[b]thiophene moiety, an ethylamine group at the 3-position, and a methyl group at the 5-position of the thiophene ring. It has a chemical formula of C11H14ClNS and a molecular weight of approximately 227.754 g/mol. The hydrochloride form enhances its water solubility, making it useful in medicinal chemistry and pharmacology.

Potential Applications

Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride has several potential applications:

- Neurotransmitter Modulation The ethylamine component is associated with neurotransmitter modulation, suggesting potential antidepressant properties.

- Synthesis of Derivatives It is used in synthesizing derivatives with enhanced pharmacological properties.

- Biological Activity Studies Benzo(b)thiophene derivatives have been studied for various biological activities.

Structural Similarity

Several compounds share structural similarities with benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride:

- Benzo(b)thiophene-3-ethylamine, N-methyl-

- Benzo(b)thiophene-3-ethylamine, N,N-dimethyl-

- Benzo(b)thiophene-3-ethylamine, 5-chloro-N,N-dimethyl-, hydrochloride

- Benzo[b]thiophen-3-ylmethylamine

Monoamine Oxidase (MAO) Inhibition

Mecanismo De Acción

The mechanism of action of benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Benzo(b)thiophene-3-ethylamine hydrochloride (Base Compound)

- Structure : Lacks substituents on the benzothiophene ring.

- Molecular Formula : C₁₀H₁₂ClNS .

- Molecular Weight : 213.73 g/mol .

- Physicochemical Properties :

- Applications : Used as a precursor in neuropharmacological research due to its amine functionality .

Benzo(b)thiophene-3-ethylamine, 5-bromo-, hydrochloride

- Structure : Features a bromine atom at the 5-position instead of methyl.

- Molecular Formula : C₁₀H₁₁BrClNS (estimated).

- Key Differences :

- Applications : Useful in radiolabeling studies or as a heavier halogenated analog in drug design .

Benzo(b)thiophene-3-ethylamine, alpha-methyl-, hydrochloride

- Molecular Formula : C₁₁H₁₄ClNS .

- Physicochemical Properties:

- LogP: 2.791 (similar to 5-methyl derivative but with distinct steric impacts) .

- Solubility (logS): -3.80, indicating lower aqueous solubility than the parent compound .

Comparative Data Table

Research Implications and Trends

- Structural Modifications : Substitutions at the 5-position (methyl, bromo) fine-tune lipophilicity and electronic properties, impacting drug-receptor interactions .

- Synthetic Routes : Methods such as Friedel-Crafts alkylation or Suzuki coupling (for bromo derivatives) are applicable for introducing substituents .

Actividad Biológica

Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride is a compound characterized by its unique structure, which incorporates a benzo[b]thiophene moiety with an ethylamine group at the 3-position and a methyl group at the 5-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C11H14ClNS

- Molecular Weight : Approximately 227.754 g/mol

- Solubility : The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.

Antitumor Activity

Research indicates that compounds with a benzo[b]thiophene backbone exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzo(b)thiophene can inhibit the growth of cancer cells, suggesting potential applications in cancer therapy.

Anticholinesterase Activity

Recent studies have evaluated the inhibitory effects of benzothiophene derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Compounds derived from this scaffold demonstrated significant inhibition, with some exhibiting IC50 values comparable to established inhibitors like galantamine. For example, one study reported an IC50 value of 62.10 μM for AChE inhibition by a related benzothiophene-chalcone hybrid .

Antibacterial Activity

Benzo(b)thiophene derivatives have also been tested for antibacterial properties. In one study, certain derivatives exhibited activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with varying minimum inhibitory concentrations (MICs). The structure-activity relationship suggests that modifications to the thiophene ring can enhance antibacterial efficacy .

Structure-Activity Relationship

The biological activity of benzo(b)thiophene derivatives is influenced by their structural features. The presence of functional groups such as amines and thiophenes contributes to their reactivity and interaction with biological targets. The following table summarizes some key structural features and their associated biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzo[b]thiophene-3-methylamine | Methyl group at position 3 | Potentially different biological activity profile |

| N,N-Dimethylbenzo[b]thiophene-3-ethylamine hydrochloride | Dimethyl substitution on nitrogen | Enhanced lipophilicity may affect bioavailability |

| Benzo[b]thiophene-2-carboxylic acid | Carboxylic acid functionality | Different reactivity due to acidic group |

| 5-Methoxybenzo[b]thiophene | Methoxy group at position 5 | Altered electronic properties affecting reactivity |

Case Studies

- Neuroprotective Effects : A study investigated the impact of benzothiophene derivatives on SH-SY5Y neuroblastoma cells, focusing on their viability and neuroprotective properties. Compounds were tested at various concentrations, revealing that certain derivatives did not exhibit cytotoxic effects at their IC50 concentrations, indicating their potential for neuroprotection in Alzheimer's disease models .

- Antimicrobial Testing : In another study, several benzo(b)thiophene derivatives were synthesized and tested against common bacterial strains. The results indicated that specific modifications to the thiophene structure could significantly enhance antibacterial activity, particularly against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.